molecular formula C28H24N4O6 B11829463 Oxydibenzamide

Oxydibenzamide

Cat. No.: B11829463
M. Wt: 512.5 g/mol
InChI Key: GOHDPVPTWWZUSX-UHFFFAOYSA-N
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Description

Oxydibenzamide is an organic compound that belongs to the class of amides. It is derived from oxydibenzoic acid and is known for its potential applications in various fields, including medicinal chemistry and materials science. The compound is characterized by the presence of two benzamide groups connected through an oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxydibenzamide can be synthesized through the acylation of amines with oxydibenzoic acid derivatives. One common method involves the reaction of oxydibenzoic acid with thionyl chloride to form oxydibenzoyl chloride, which is then reacted with amines to produce this compound . The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like tetrahydrofuran (THF).

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of more efficient and scalable methods. For example, the direct condensation of oxydibenzoic acid with amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth has been reported . This method offers advantages such as shorter reaction times, higher yields, and a more environmentally friendly process.

Chemical Reactions Analysis

Types of Reactions

Oxydibenzamide undergoes various chemical reactions, including:

    Acylation: Reaction with acyl chlorides to form more complex amide derivatives.

    Substitution: Reaction with nucleophiles to replace specific functional groups.

    Oxidation and Reduction: Transformation of functional groups within the molecule.

Common Reagents and Conditions

    Acylation: Oxydibenzoyl chloride and amines in the presence of a base like triethylamine.

    Substitution: Nucleophiles such as amines or alcohols under mild conditions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions include various substituted oxydibenzamides and their derivatives, which can exhibit different biological and chemical properties .

Mechanism of Action

The mechanism of action of oxydibenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the catalysis of essential biochemical reactions . This inhibition can lead to various therapeutic effects, such as the reduction of inflammation or the inhibition of tumor growth.

Comparison with Similar Compounds

Oxydibenzamide can be compared with other similar compounds, such as:

Uniqueness

This compound is unique due to the presence of two benzamide groups connected through an oxygen atom, which imparts distinct chemical and biological properties. This structure allows for specific interactions with molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C28H24N4O6

Molecular Weight

512.5 g/mol

IUPAC Name

4-(4-carbamoylphenoxy)benzamide

InChI

InChI=1S/2C14H12N2O3/c2*15-13(17)9-1-5-11(6-2-9)19-12-7-3-10(4-8-12)14(16)18/h2*1-8H,(H2,15,17)(H2,16,18)

InChI Key

GOHDPVPTWWZUSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)N)OC2=CC=C(C=C2)C(=O)N.C1=CC(=CC=C1C(=O)N)OC2=CC=C(C=C2)C(=O)N

Origin of Product

United States

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